10H-Phenothiazine, 10-(1-methylethyl)-
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Overview
Description
10-Isopropyl-10H-phenothiazine is a derivative of phenothiazine, a well-known heterocyclic compound containing sulfur and nitrogen atoms. Phenothiazine and its derivatives have been widely studied due to their diverse chemical and physical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Isopropyl-10H-phenothiazine typically involves the alkylation of phenothiazine. One common method is the reaction of phenothiazine with isopropyl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of 10-Isopropyl-10H-phenothiazine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 10-Isopropyl-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the parent phenothiazine.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine or chlorine are used for electrophilic substitution.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenothiazine derivatives .
Scientific Research Applications
10-Isopropyl-10H-phenothiazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 10-Isopropyl-10H-phenothiazine involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with biological membranes, altering their properties and affecting cellular processes . The specific pathways and targets depend on the context of its application, such as its role as a catalyst or its biological activity .
Comparison with Similar Compounds
Phenothiazine: The parent compound, known for its wide range of applications.
10-Methyl-10H-phenothiazine: Another derivative with similar properties but different reactivity due to the methyl group.
10-Phenyl-10H-phenothiazine: A derivative with a phenyl group, used in various optoelectronic applications.
Uniqueness: 10-Isopropyl-10H-phenothiazine is unique due to the presence of the isopropyl group, which influences its chemical reactivity and physical properties. This makes it particularly useful in specific applications where other derivatives may not be as effective .
Properties
CAS No. |
17427-04-2 |
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Molecular Formula |
C15H15NS |
Molecular Weight |
241.4 g/mol |
IUPAC Name |
10-propan-2-ylphenothiazine |
InChI |
InChI=1S/C15H15NS/c1-11(2)16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h3-11H,1-2H3 |
InChI Key |
OWAUKFUWHPAXQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Origin of Product |
United States |
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